![molecular formula C11H8N2O7S B12916438 2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan CAS No. 61266-29-3](/img/structure/B12916438.png)
2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan is a complex organic compound characterized by the presence of nitro, sulfonyl, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the furan ring can produce various oxygenated compounds.
Scientific Research Applications
2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-methylsulfonyltoluene: Shares similar functional groups but differs in the aromatic ring structure.
(4-Nitrophenyl)sulfonyltryptophan: Contains a sulfonyl group attached to a different aromatic system.
Uniqueness
2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan is unique due to the combination of its functional groups and the furan ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61266-29-3 |
|---|---|
Molecular Formula |
C11H8N2O7S |
Molecular Weight |
312.26 g/mol |
IUPAC Name |
2-nitro-5-[(4-nitrophenyl)sulfonylmethyl]furan |
InChI |
InChI=1S/C11H8N2O7S/c14-12(15)8-1-4-10(5-2-8)21(18,19)7-9-3-6-11(20-9)13(16)17/h1-6H,7H2 |
InChI Key |
DSIFNCIRGNHSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


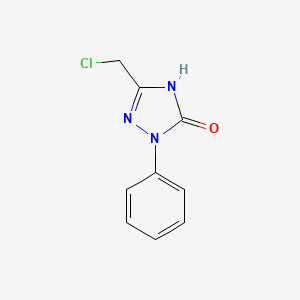
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
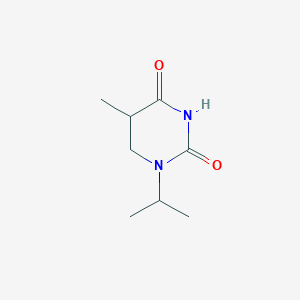


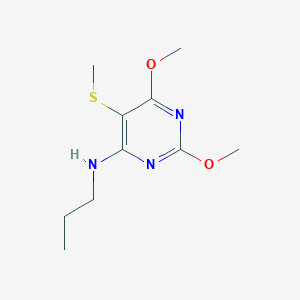
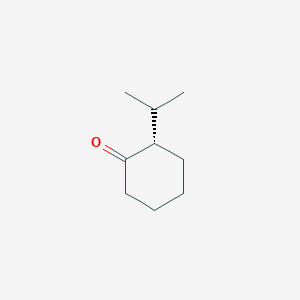
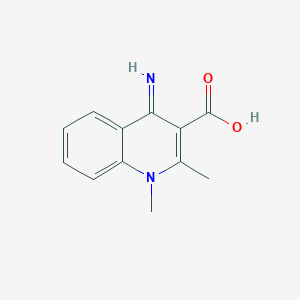

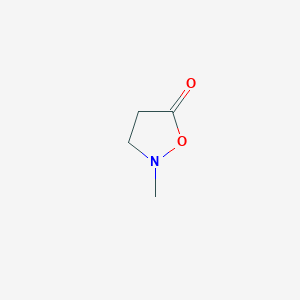
![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)
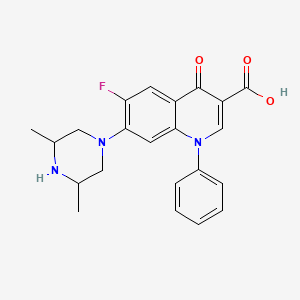
![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)
